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N-(heptadecanoyl)-sphing-4-

enine-1-phosphocholine

CAS No.: 121999-64-2

Cat. No.: B1504374 Get Quote

Introduction: The Significance of C17
Sphingomyelin in Research
Sphingomyelin (SM), a major class of sphingolipids in mammalian cells, is a critical component

of cell membranes, particularly enriched in the myelin sheath of nerve cells.[1][2][3] Beyond its

structural role, sphingomyelin and its metabolites, such as ceramide and sphingosine-1-

phosphate, are pivotal signaling molecules involved in a myriad of cellular processes including

cell growth, differentiation, apoptosis, and inflammation.[2][4] The unique biophysical properties

of sphingomyelins, stemming from their saturated acyl chains and extensive hydrogen-bonding

capabilities, facilitate the formation of lipid rafts—specialized membrane microdomains that

organize signaling platforms.[1][2]

Alterations in sphingomyelin metabolism have been implicated in numerous pathologies,

including neurodegenerative diseases, cardiovascular disease, and cancer, making the

accurate quantification of specific sphingomyelin species a critical endeavor in both basic

research and drug development.[1][4]

This application note provides a detailed, field-proven protocol for the robust quantification of

C17 Sphingomyelin (SM d18:1/17:0) in biological matrices using Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS). C17 sphingomyelin, a non-naturally occurring odd-
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chain sphingolipid, serves as an ideal internal standard for the quantification of endogenous

sphingomyelins due to its similar chemical properties and distinct mass.[5][6]

Principle of the Method
The accurate quantification of C17 sphingomyelin relies on a robust analytical workflow

encompassing efficient lipid extraction, chromatographic separation, and sensitive detection by

tandem mass spectrometry. This protocol employs a protein precipitation and liquid-liquid

extraction method to isolate sphingolipids from the sample matrix. Chromatographic separation

is achieved using a C18 reversed-phase column, which separates lipids based on their

hydrophobicity. The quantification is performed on a triple quadrupole mass spectrometer

operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive

technique monitors a specific precursor-to-product ion transition for C17 sphingomyelin,

ensuring accurate measurement even in complex biological samples. The use of a stable

isotope-labeled internal standard, such as a deuterated sphingomyelin, is crucial for correcting

for variability in sample preparation and instrument response, thereby ensuring the highest

level of accuracy and precision.[7][8]

Experimental Workflow Overview
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Figure 1. A schematic overview of the experimental workflow for C17 sphingomyelin

quantification.

Materials and Reagents
Material/Reagent Supplier (Example) Catalog Number (Example)

C17 Sphingomyelin

(d18:1/17:0)
Avanti Polar Lipids 860585

C16 Sphingomyelin-d31

(Internal Standard)
Avanti Polar Lipids 860659

LC-MS Grade Methanol Fisher Scientific A456

LC-MS Grade Acetonitrile Fisher Scientific A955

LC-MS Grade Water Fisher Scientific W6

LC-MS Grade Isopropanol Fisher Scientific A461

Formic Acid (Optima™ LC/MS

Grade)
Fisher Scientific A117

Ammonium Formate (LC-MS

Grade)
Sigma-Aldrich 70221

Chloroform Sigma-Aldrich C2432

Phosphate-Buffered Saline

(PBS)
Gibco 10010023

1.5 mL Polypropylene

Microcentrifuge Tubes
Eppendorf 022363204

Autosampler Vials with Inserts Agilent 5182-0714

Detailed Experimental Protocol
Preparation of Standard Solutions
Causality: The preparation of accurate standard solutions is fundamental for generating a

reliable calibration curve, which is the basis for accurate quantification.
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Primary Stock Solution (1 mg/mL):

Allow the C17 Sphingomyelin powder to equilibrate to room temperature before opening to

prevent condensation.

Weigh approximately 1 mg of C17 Sphingomyelin and dissolve it in 1 mL of

chloroform:methanol (2:1, v/v) to create a 1 mg/mL primary stock solution.

Vortex thoroughly to ensure complete dissolution.

Store the primary stock solution in a glass vial with a PTFE-lined cap at -20°C.

Working Standard Solutions:

Prepare a series of working standard solutions by serially diluting the primary stock

solution in methanol. The concentration range should encompass the expected

concentration of C17 sphingomyelin in the samples. A typical calibration curve might range

from 1 ng/mL to 1000 ng/mL.

Internal Standard (IS) Stock Solution (1 mg/mL):

Prepare a 1 mg/mL primary stock solution of C16 Sphingomyelin-d31 in a similar manner

to the C17 Sphingomyelin stock.

IS Working Solution (100 ng/mL):

Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL.

This working solution will be spiked into all samples, standards, and quality controls.

Sample Preparation
Causality: This modified Bligh-Dyer extraction method is designed to efficiently precipitate

proteins and extract a broad range of lipids, including sphingomyelins, from aqueous matrices.

[9] The use of a single-phase extraction followed by phase separation ensures high recovery.

Sample Aliquoting:

Thaw frozen biological samples (e.g., plasma, serum, cell homogenates) on ice.
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Vortex the samples gently and aliquot 50 µL into a 1.5 mL polypropylene microcentrifuge

tube.

Internal Standard Spiking:

Add 10 µL of the 100 ng/mL IS working solution to each sample, calibration standard, and

quality control (QC) sample.

Protein Precipitation and Lipid Extraction:

Add 400 µL of cold (-20°C) methanol to each tube.

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

Add 200 µL of chloroform.

Vortex for 1 minute.

Add 150 µL of water.

Vortex for 1 minute.

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated

protein and separate the aqueous and organic layers.

Solvent Evaporation and Reconstitution:

Carefully transfer the lower organic phase (approximately 200 µL) to a new 1.5 mL

microcentrifuge tube, being careful not to disturb the protein pellet or the upper aqueous

layer.

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room

temperature.

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40

acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).
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Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial with an

insert for LC-MS/MS analysis.

LC-MS/MS Analysis
Causality: Reversed-phase chromatography with a C18 column provides excellent separation

of sphingomyelin species based on their acyl chain length and degree of unsaturation. The use

of a gradient elution ensures efficient separation of a wide range of lipids.

Instrumentation:

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

LC Parameters:

Parameter Recommended Setting

Column
C18 Reversed-Phase Column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A
Water with 10 mM Ammonium Formate and

0.1% Formic Acid

Mobile Phase B
Acetonitrile:Isopropanol (50:50, v/v) with 10 mM

Ammonium Formate and 0.1% Formic Acid

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Gradient
0-2 min: 30% B; 2-12 min: 30-100% B; 12-15

min: 100% B; 15.1-18 min: 30% B

MS/MS Parameters:
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Parameter Recommended Setting

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Source Temperature 120°C

Desolvation Temperature 350°C

Gas Flow Rates Optimize for the specific instrument

MRM Transitions See Table below

MRM Transitions for C17 Sphingomyelin and Internal Standard:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

C17 Sphingomyelin

(d18:1/17:0)
717.6 184.1 25

C16 Sphingomyelin-

d31 (d18:1/16:0-d31)
734.7 184.1 25

Note: The phosphocholine headgroup fragment at m/z 184.1 is a characteristic product ion for

sphingomyelins in positive ion mode.[10]

Data Analysis and Quantification
Peak Integration: Integrate the chromatographic peaks for C17 sphingomyelin and the

internal standard using the instrument's data analysis software.

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of C17

sphingomyelin to the peak area of the internal standard against the concentration of the C17

sphingomyelin standards. A linear regression with a weighting factor of 1/x is typically used.

Quantification: Calculate the concentration of C17 sphingomyelin in the unknown samples by

interpolating their peak area ratios from the calibration curve.
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Method Validation
For use in regulated environments, the analytical method should be validated according to the

guidelines from the Food and Drug Administration (FDA) and the International Council for

Harmonisation (ICH).[11][12][13][14][15] Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte

in the presence of other components in the sample.

Linearity: The range over which the method provides results that are directly proportional to

the concentration of the analyte.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy)

and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an

analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and

processing conditions.

Sphingomyelin Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1504374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

